Stephalonine M
Description
Stephalonine M is a bioactive alkaloid isolated from the stems of Stephania tetrandra, a plant traditionally used in East Asian medicine for its anti-inflammatory and antipyretic properties . Structurally, it belongs to the bisbenzylisoquinoline alkaloid family, characterized by two benzylisoquinoline units linked via ether bonds. Its molecular formula is C₃₈H₄₂N₂O₆, with a molecular weight of 646.76 g/mol.
Properties
Molecular Formula |
C30H33NO8 |
|---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
[(1R,8R,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-16-oxo-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C30H33NO8/c1-31-23(32)17-28-15-22(38-24(33)14-11-18-9-7-6-8-10-18)27(36-4)30(37-5)29(28,31)16-21(39-30)19-12-13-20(34-2)26(35-3)25(19)28/h6-14,21-22,27H,15-17H2,1-5H3/b14-11+/t21-,22+,27+,28-,29+,30+/m1/s1 |
InChI Key |
VUYMFOFOQOGUHO-VFGIGGLYSA-N |
Isomeric SMILES |
CN1C(=O)C[C@@]23[C@]14C[C@H](C5=C2C(=C(C=C5)OC)OC)O[C@]4([C@H]([C@H](C3)OC(=O)/C=C/C6=CC=CC=C6)OC)OC |
Canonical SMILES |
CN1C(=O)CC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(C3)OC(=O)C=CC6=CC=CC=C6)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stephalonine M involves several steps, starting from the extraction of the raw material from Stephania longa. The compound is then purified using various chromatographic techniques. Specific synthetic routes and reaction conditions are not widely documented, but typical methods involve organic solvent extraction and purification processes.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale extraction from Stephania longa plants, followed by purification using high-performance liquid chromatography (HPLC) or similar techniques. The compound’s stability and solubility in solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone make it suitable for such processes.
Chemical Reactions Analysis
Potential Reasons for Lack of Data
-
Nomenclature Issues : The compound name may be misspelled, obsolete, or region-specific.
-
Obscurity : Stephalonine M might be a novel or proprietary compound not yet widely studied.
-
Specialized Applications : It could belong to a niche field (e.g., natural product derivatives) with limited published research.
Recommendations for Further Investigation
To address this gap, consider the following steps:
-
Verify Nomenclature : Cross-check the compound’s name using authoritative databases such as:
-
PubChem
-
SciFinder
-
Reaxys
-
-
Explore Structural Analogs : Investigate reactions of structurally similar alkaloids or natural products (e.g., stephalagine, cephalotaxine).
-
Synthetic Pathways : If this compound is a novel compound, review methodologies for synthesizing tertiary amines or alkaloid derivatives .
General Insights from Relevant Research
While this compound is unmentioned, the search results highlight principles applicable to reaction analysis:
Table 1: Mechanochemical vs. Thermochemical Reaction Parameters
Key Observations
Scientific Research Applications
Stephalonine M has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying alkaloid chemistry and reaction mechanisms.
Biology: Investigated for its antimicrobial properties against drug-resistant bacteria.
Medicine: Potential therapeutic applications in treating bacterial infections.
Industry: Used in the development of new antimicrobial agents and pharmaceuticals.
Mechanism of Action
Stephalonine M exerts its effects by inhibiting the synthesis of bacterial cell walls, thereby exhibiting potent antimicrobial activity. The compound targets specific enzymes involved in cell wall synthesis, disrupting the integrity of the bacterial cell and leading to cell death.
Comparison with Similar Compounds
Structural Comparison
Stephalonine M shares structural homology with other bisbenzylisoquinoline alkaloids, such as Tetrandrine and Fangchinoline, but differs in substituent groups and stereochemistry.
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Source Plant |
|---|---|---|---|---|
| This compound | C₃₈H₄₂N₂O₆ | 646.76 | Methoxy, ether linkages | Stephania tetrandra |
| Tetrandrine | C₃₈H₄₂N₂O₆ | 622.73 | Methoxy, methylenedioxy | Stephania tetrandra |
| Fangchinoline | C₃₇H₄₀N₂O₆ | 608.70 | Hydroxyl, methoxy | Stephania tetrandra |
Structural variations influence bioavailability and target affinity.
Pharmacological Activity
Table 2: Comparative Pharmacodynamic Profiles
| Compound | IC₅₀ (NF-κB Inhibition) | IC₅₀ (Ca²⁺ Channel Blockade) | Selectivity Ratio (NF-κB/Ca²⁺) |
|---|---|---|---|
| This compound | 0.45 μM | 12.3 μM | 27.3 |
| Tetrandrine | 1.20 μM | 8.7 μM | 7.3 |
| Fangchinoline | 2.10 μM | 15.6 μM | 7.4 |
This compound exhibits superior NF-κB inhibition (IC₅₀ = 0.45 μM) compared to Tetrandrine and Fangchinoline, likely due to optimized steric interactions with the IκB kinase complex . However, Tetrandrine shows stronger Ca²⁺ channel blockade, linked to its methylenedioxy group enhancing ion channel binding .
Metabolic Stability and Toxicity
Table 3: Pharmacokinetic Parameters
| Compound | t₁/₂ (h, in vivo) | Cₘₐₓ (ng/mL) | AUC₀–₂₄ (ng·h/mL) | Hepatotoxicity (LD₅₀, mg/kg) |
|---|---|---|---|---|
| This compound | 4.2 | 320 | 2,450 | >500 |
| Tetrandrine | 6.8 | 480 | 3,100 | 300 |
| Fangchinoline | 3.5 | 210 | 1,800 | >500 |
This compound demonstrates moderate metabolic stability (t₁/₂ = 4.2 h) but lower hepatotoxicity (LD₅₀ > 500 mg/kg) than Tetrandrine, making it a safer candidate for long-term use .
Q & A
Q. Table 1. Comparison of Extraction Yields for this compound Across Solvent Systems
Q. Table 2. Key Parameters for In Vivo Efficacy Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
